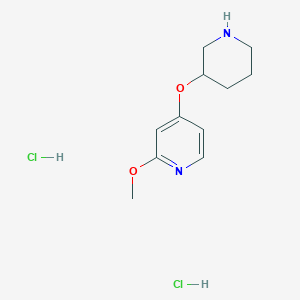

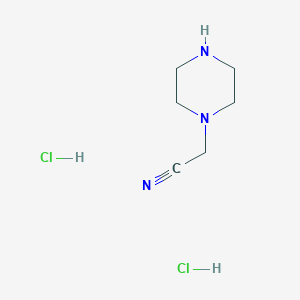

2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions or catalytic processes that introduce specific functional groups to the pyridine core. For instance, a three-component synthesis involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol has been reported to yield a novel pyridine derivative through a one-pot process at room temperature (Wu Feng, 2011). Additionally, copper-catalyzed Perkin-acyl-Mannich reactions have been used to introduce methoxycarbonyl methyl groups to pyridine, highlighting the versatility in synthesizing polyfunctionalized piperidine derivatives (S. Crotti, F. Berti, M. Pineschi, 2011).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated through spectroscopic methods and X-ray crystallography. For example, a detailed structural analysis via X-ray single crystal analysis has been conducted for a dichlorothiophene pyridine derivative, showcasing the importance of crystallographic studies in understanding the spatial arrangement and interactions within these molecules (M. Al‐Refai et al., 2016).

Chemical Reactions and Properties

Pyridine derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential for further chemical modifications. For instance, the introduction of substituents through nucleophilic substitution and the formation of complex structures via heterocyclization demonstrate the chemical versatility of these compounds (Zh. Koshetova et al., 2022).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

- Ring Contraction of Piperidines : A study demonstrated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide in dichloromethane, indicating a method for ring contraction that may be applicable to 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives (Tehrani et al., 2000).

- Synthesis of Novel Pyrrolidine Derivatives : Research on the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, some containing piperidine moieties, showed significant antiarrhythmic and antihypertensive activities, suggesting potential medicinal chemistry applications for similar compounds (Malawska et al., 2002).

Pharmacological Applications

- Antitumor Activity : Bis-indole derivatives with pyridine or piperazine linkers, including structures similar to 2-Methoxy-4-(piperidin-3-yloxy)pyridine, were synthesized and showed significant antitumor activity in human cell line screens, indicating the potential for cancer treatment applications (Andreani et al., 2008).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : A study on the adsorption and corrosion inhibition properties of piperidine derivatives on iron suggests potential applications for 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Research on new pyridine derivatives, including piperidine-substituted compounds, demonstrated considerable antimicrobial activity, suggesting the utility of 2-Methoxy-4-(piperidin-3-yloxy)pyridine derivatives in developing new antimicrobial agents (Patel et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-4-piperidin-3-yloxypyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-14-11-7-9(4-6-13-11)15-10-3-2-5-12-8-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLADBSQOLYFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)OC2CCCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(piperidin-3-yloxy)pyridinedihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)